molecular formula C13H10F3N B12521142 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B12521142
M. Wt: 237.22 g/mol
InChI Key: KEIHSKONMVSODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of advanced catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide as bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]

Uniqueness

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

3-methyl-2-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H10F3N/c1-9-3-2-8-17-12(9)10-4-6-11(7-5-10)13(14,15)16/h2-8H,1H3

InChI Key

KEIHSKONMVSODA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.